molecular formula C8H8O2S B1620255 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide CAS No. 2471-91-2

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide

Cat. No.: B1620255
CAS No.: 2471-91-2
M. Wt: 168.21 g/mol
InChI Key: RBXWSNGDUIKIQJ-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[C]thiophene 2,2-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dihydrobenzo[C]thiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired dioxide compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-dihydrobenzo[C]thiophene 2,2-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Uniqueness: 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide is unique due to its dual presence of sulfur and oxygen atoms, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various electrophilic substitutions and its stability under photolytic and thermolytic conditions further distinguish it from similar compounds .

Properties

IUPAC Name

1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXWSNGDUIKIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310600
Record name 1,3-Dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2471-91-2
Record name NSC229311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium peroxymonosulphate (110 g) was added portionwise to a mixture of 1,3-dihydrobenzo[c]thiophene (23 g; J. Amer. Chem. Soc., 81, 4266), ethanol (400 ml) and water (300 ml) and the mixture was stirred at ambient temperature for 18 hours. Water (400 ml) was added and the mixture was extracted with chloroform (3×100 ml). The combined organic extracts were washed with water, dried (MgSO4) and evaporated. The residue was recrystallised from ethyl acetate to give 1,3-dihydrobenzo[c]thiophene-2,2-dioxide (17 g).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 2
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 3
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 4
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 5
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Reactant of Route 6
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide

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